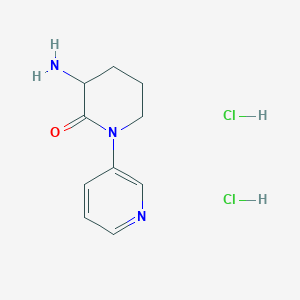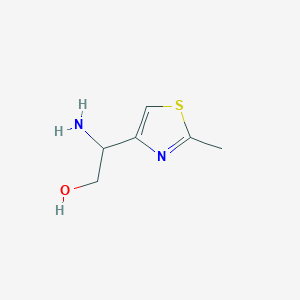![molecular formula C8H20N2 B13514666 [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a butyl chain with two methyl groups at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine can be achieved through reductive amination. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) and hydrogen gas (H2) with a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halides such as bromine (Br2) and chlorine (Cl2) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Uniqueness
[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is unique due to its specific structural configuration, which includes a butyl chain with two methyl groups at the third carbon position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H20N2 |
|---|---|
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
(2S)-1-N,1-N,3,3-tetramethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)7(9)6-10(4)5/h7H,6,9H2,1-5H3/t7-/m1/s1 |
InChI-Schlüssel |
DRLDXRDPJZGMFU-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](CN(C)C)N |
Kanonische SMILES |
CC(C)(C)C(CN(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





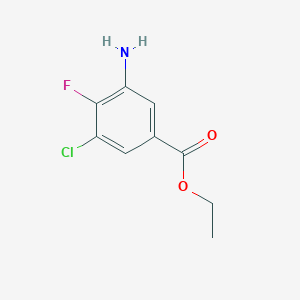
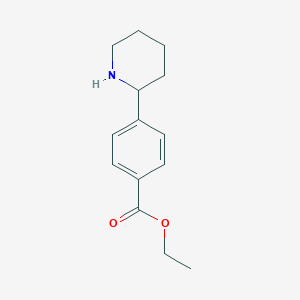
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
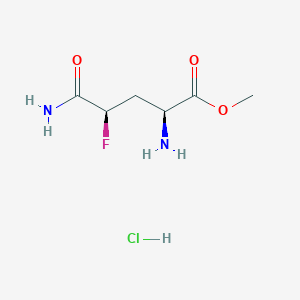

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
